N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonylbenzamide hydrochloride is a structurally complex compound featuring:
- A 7-chloro-4-methoxy-1,3-benzothiazol-2-yl moiety, a heterocyclic ring system known for its role in medicinal chemistry (e.g., kinase inhibition or antimicrobial activity).
- A dimethylaminopropyl side chain, which enhances solubility via protonation (as evidenced by its hydrochloride salt form) and may facilitate receptor interactions.
- A methanesulfonylbenzamide group, which could influence binding affinity through steric or electronic effects.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)12-7-13-25(20(26)14-8-5-6-9-17(14)31(4,27)28)21-23-18-16(29-3)11-10-15(22)19(18)30-21;/h5-6,8-11H,7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUGUUUQMXQOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the dimethylamino propyl group: This step often involves nucleophilic substitution reactions.
Formation of the methylsulfonyl benzamide moiety: This can be synthesized through sulfonation and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the provided evidence and inferred analogs from broader medicinal chemistry contexts.
Structural and Functional Group Analysis
Key Observations:
Benzothiazole vs. Benzamide Cores :
- The target compound’s benzothiazole core distinguishes it from simpler benzamides (e.g., ) and hydroxamic acids (). Benzothiazoles are associated with enhanced bioactivity in therapeutic contexts due to their rigid, planar structure and electron-rich environment .
- In contrast, ’s benzamide derivative focuses on directing groups for metal catalysis, highlighting divergent applications despite shared amide bonds .
Substituent Effects: The 7-chloro and 4-methoxy groups on the benzothiazole may enhance lipophilicity and target binding compared to ’s chlorophenyl-hydroxamic acids, which prioritize antioxidant activity via radical scavenging . The dimethylaminopropyl chain in the target compound contrasts with ’s hydroxy-tert-butyl group, suggesting differences in solubility and steric demands.
Functional Group Contributions :
Q & A
Q. What are the key structural and functional features of this compound that influence its pharmacological activity?
The compound features a benzothiazole core with a 7-chloro-4-methoxy substitution, a dimethylaminopropyl chain for enhanced solubility and cellular penetration, and a methanesulfonylbenzamide group contributing to enzyme inhibition. The hydrochloride salt improves stability and bioavailability. Molecular docking studies suggest the chloro and methoxy groups enhance binding affinity to kinase targets, while the methanesulfonyl group stabilizes interactions via hydrogen bonding .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
Synthesis involves:
- Step 1 : Condensation of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 3-(dimethylamino)propyl chloride under reflux in acetonitrile.
- Step 2 : Methanesulfonylation of the intermediate benzamide using methanesulfonyl chloride in dichloromethane with triethylamine as a base.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization in ethanol/water yields >95% purity. Reaction progress is monitored via TLC and HPLC .
Q. What are the primary biological targets and mechanisms of action reported for this compound?
The compound inhibits tyrosine kinases (e.g., EGFR and VEGFR2) by competing with ATP binding. In vitro studies show IC₅₀ values of 0.8–2.3 µM against cancer cell lines (e.g., MCF-7, A549). The dimethylaminopropyl chain facilitates cellular uptake, while the benzothiazole core disrupts kinase signaling pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across different assay systems?
Discrepancies may arise from variations in:
- Assay conditions : Optimize pH (6.5–7.5), temperature (37°C), and serum concentration (e.g., 10% FBS vs. serum-free).
- Cell line heterogeneity : Validate target expression via Western blotting (e.g., EGFR levels in HepG2 vs. HeLa).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation and adjust dosing regimens .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
Key SAR findings (Table 1):
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Decomposes at >150°C (DSC data).
- Photostability : Protect from light; UV exposure (254 nm) causes 15% degradation in 24 hours.
- Solution stability : Store in pH 4–5 buffers (e.g., acetate) at –20°C; avoid DMSO due to sulfonyl group reactivity .
Q. What advanced techniques are recommended for studying synergistic effects with other therapeutics?
Use isobologram analysis or Chou-Talalay method to quantify synergy (Combination Index <1). For example:
- Combination with cisplatin : Synergistic apoptosis in ovarian cancer (CI = 0.6 at 1:2 molar ratio) via enhanced DNA damage .
Q. How can in vitro metabolism studies inform in vivo dosing strategies?
Conduct Phase I metabolism assays using human liver microsomes (HLM):
- Major metabolites : N-demethylation (CYP3A4-mediated) and sulfonyl group hydrolysis.
- Half-life in HLM : 45 minutes. Adjust in vivo dosing to every 12 hours to maintain therapeutic levels .
Methodological Recommendations
- Analytical Characterization : Use HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation and 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .
- Biological Assays : Employ 3D tumor spheroids to mimic in vivo conditions and assess penetration efficacy. Compare results to 2D monolayer cultures .
- Data Interpretation : Apply non-linear regression models (e.g., GraphPad Prism) for dose-response curves and IC₅₀ calculations. Validate statistical significance via ANOVA with post-hoc Tukey tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
